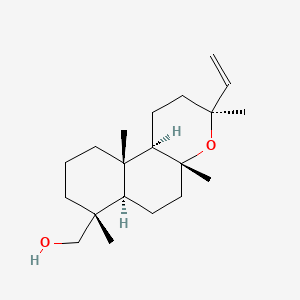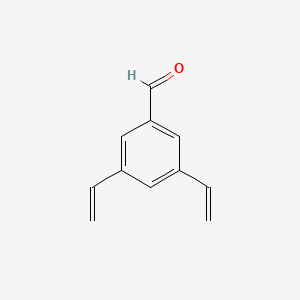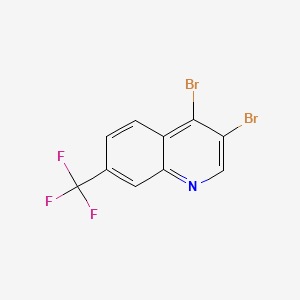
EudesM-4(15)-ene-3α,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of eudesM-4(15)-ene-3α,11-diol can be achieved through multiple steps starting from known precursors. One approach involves the use of a chelation-controlled glycolate enolate Ireland–Claisen rearrangement and an intramolecular nitrile oxide dipolar cycloaddition . Another method includes the isolation of eudesmane sesquiterpenoids from natural sources such as Chrysanthemum indicum .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. The flowers of Chrysanthemum indicum, for example, have been used to isolate similar sesquiterpenoids .
Chemical Reactions Analysis
Types of Reactions: EudesM-4(15)-ene-3α,11-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
EudesM-4(15)-ene-3α,11-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound has been studied for its anti-inflammatory effects on macrophages and microglial cells.
Medicine: Due to its anti-inflammatory properties, it is being explored for potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the formulation of various herbal medicines and supplements.
Mechanism of Action
The anti-inflammatory effects of eudesM-4(15)-ene-3α,11-diol are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway . This pathway is crucial for the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2, and various cytokines. By inhibiting this pathway, this compound reduces inflammation and associated symptoms.
Comparison with Similar Compounds
- 7-epi-eudesm-4(15),11(13)-diene-1β,3β-diol
- 7-epi-1β-hydroxy-β-eudesmol
- 5-epi-eudesm-4(15)-ene-1β,6β-diol
Comparison: EudesM-4(15)-ene-3α,11-diol is unique due to its specific hydroxylation pattern at the 3α and 11 positions. This structural feature contributes to its distinct anti-inflammatory properties compared to other eudesmane sesquiterpenoids .
Properties
CAS No. |
113773-90-3 |
|---|---|
Molecular Formula |
C22H32O4 |
Molecular Weight |
360.494 |
IUPAC Name |
(8R,9S,13S,14R)-3,17-bis(methoxymethoxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C22H32O4/c1-22-11-10-18-17-7-5-16(25-13-23-2)12-15(17)4-6-19(18)20(22)8-9-21(22)26-14-24-3/h5,7,12,18-21H,4,6,8-11,13-14H2,1-3H3/t18-,19-,20-,21?,22+/m1/s1 |
InChI Key |
ORTXDSRJUDCFHC-GEEQCMDESA-N |
SMILES |
CC12CCC3C(C1CCC2OCOC)CCC4=C3C=CC(=C4)OCOC |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


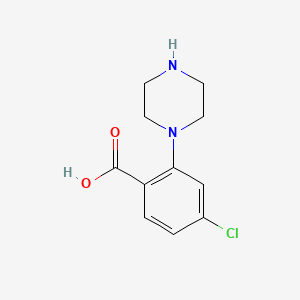
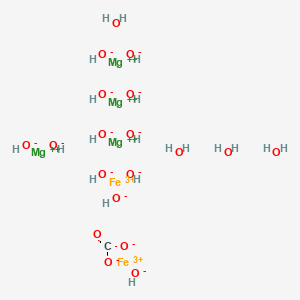

![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
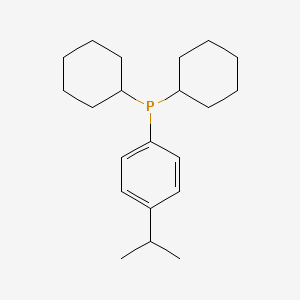
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)

![(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE](/img/structure/B598091.png)
![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)
